molecular formula C27H25N3NiO3 B2508468 Ni-(S)-BPB-GLy CAS No. 96293-19-5

Ni-(S)-BPB-GLy

Cat. No.: B2508468
CAS No.: 96293-19-5
M. Wt: 498.208
InChI Key: AXOAXZULMRICBL-UHFFFAOYSA-L
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Description

Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

Ni-(S)-BPB-GLy has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the following steps:

    Complexation: Nickel ions are complexed with glycine in an aqueous solution.

    Impregnation: The complex is then impregnated onto a suitable support material, such as silica.

    Precipitation: The impregnated material is precipitated out of the solution.

    Drying and Calcination: The precipitate is dried and calcined to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale precipitation and impregnation techniques. The process is optimized to ensure high yield and purity of the compound. Factors such as temperature, pH, and concentration of reagents are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ni-(S)-BPB-GLy undergoes various chemical reactions, including:

    Oxidation: Nickel in the compound can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under suitable conditions.

    Substitution: Ligands in the compound can be substituted with other ligands.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel metal or lower oxidation state compounds .

Mechanism of Action

The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets and pathways. The nickel center in the compound can coordinate with various ligands, facilitating catalytic reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands attached to the nickel center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ni-(S)-BPB-GLy is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQCPMTUIIOMU-JIDHJSLPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N3NiO3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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